

Comparative study of cis-3-Hexenyl lactate and other green leaf volatiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-3-Hexenyl lactate**

Cat. No.: **B1587963**

[Get Quote](#)

A Comparative Analysis of **cis-3-Hexenyl lactate** and Other Green Leaf Volatiles for Researchers and Drug Development Professionals

Green Leaf Volatiles (GLVs) are a class of C6 volatile organic compounds released from plant tissues upon damage. They play a crucial role in plant defense signaling, communication, and interactions with insects. This guide provides a comparative study of **cis-3-Hexenyl lactate** against other common GLVs such as cis-3-Hexenol and cis-3-Hexenyl acetate, focusing on their chemical properties, olfactory profiles, and known biological activities. While extensive research is available on the roles of key GLVs in plant and insect interactions, data on the specific biological signaling functions of **cis-3-Hexenyl lactate** remains limited, presenting a potential area for future research.

Physicochemical and Olfactory Properties

The primary application of **cis-3-Hexenyl lactate** is within the flavor and fragrance industry, valued for its unique sensory profile.^{[1][2]} In contrast, other GLVs like cis-3-Hexenol and cis-3-Hexenyl acetate are more extensively studied for their roles as semiochemicals in ecological interactions.^{[3][4]}

Property	cis-3-Hexenyl lactate	cis-3-Hexenol	cis-3-Hexenyl acetate
Molecular Formula	C9H16O3 ^[5]	C6H12O	C8H14O2
Molecular Weight	172.22 g/mol ^[5]	100.16 g/mol	142.20 g/mol
Odor Profile	Green, leafy, waxy, with fruity and sweet melon nuances. ^{[1][6]} ^[7]	Sharp, intense green, grassy.	Intense, sharp green, reminiscent of freshly cut grass with fruity undertones of unripe banana and pear. ^[8]
Primary Use	Flavoring agent and fragrance. ^{[1][9]}	Precursor for other esters, fragrance.	Semiochemical, fragrance, flavoring. ^[3]
Natural Occurrence	Mentha spicata L. ^[7]	Most green leaves.	Many fruits and leaves.

Biological Activity and Signaling

GLVs are integral to plant defense mechanisms, acting as signals that can prime defenses in undamaged parts of the plant or in neighboring plants.^{[10][11]} They are also key mediators in attracting natural enemies of herbivores.^{[4][10]} The most studied GLVs in this context are (Z)-3-hexenol, (Z)-3-hexenol, and (Z)-3-hexenyl acetate.

Comparative Biological Functions:

While cis-3-Hexenyl acetate has been shown to be an effective semiochemical that stimulates plant defense and is involved in inter-plant communication^{[3][12]}, there is a notable lack of published research on similar biological activities for **cis-3-Hexenyl lactate**. The existing literature on **cis-3-Hexenyl lactate** is predominantly focused on its use as a flavor and fragrance compound.^{[1][2]}

Biological Activity	cis-3-Hexenyl lactate	Other GLVs (e.g., cis-3-Hexenyl acetate, cis-3-Hexenol)
Plant Defense Priming	Data not available	Primes defenses against herbivores and pathogens by inducing or enhancing the production of defense-related compounds like jasmonic acid. [3] [4] [11]
Insect Attraction/Repellency	Data not available	Attracts predators and parasitoids of herbivores. [3] [4] Can also directly repel or deter certain herbivores. [4]
Antimicrobial Properties	Data not available	C6 aldehydes, in particular, show direct toxicity to certain bacteria and fungi. [10]

Signaling Pathways and Biosynthesis

GLVs are synthesized from fatty acids via the oxylipin pathway. The process is initiated by damage to plant tissue, leading to the rapid release of these volatile compounds.

[Click to download full resolution via product page](#)

Caption: Generalized biosynthesis of Green Leaf Volatiles and subsequent signaling cascade.

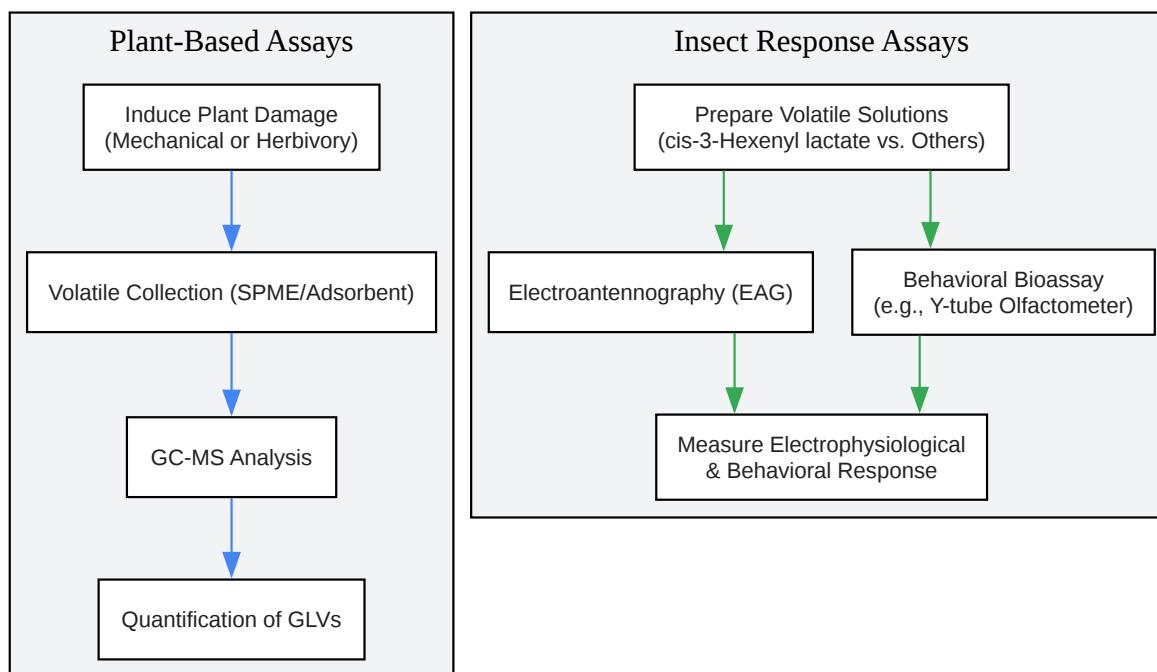
The above diagram illustrates the formation of common GLVs from fatty acid precursors. (Z)-3-hexenal is a primary product, which can be converted to (Z)-3-hexenol and then to various esters, including the well-studied cis-3-Hexenyl acetate. **cis-3-Hexenyl lactate** is formed through the esterification of cis-3-Hexenol with lactic acid. Once released, GLVs like cis-3-Hexenyl acetate are perceived by plant cells, triggering a signaling cascade that often involves mitogen-activated protein kinases (MAPKs) and crosstalks with phytohormone pathways like jasmonic acid (JA) and ethylene (ET) to mount a defense response.[10]

Experimental Protocols

To facilitate further research into the comparative biological activity of **cis-3-Hexenyl lactate**, standard methodologies employed in GLV research are outlined below.

Protocol 1: Analysis of Volatile Compounds

Objective: To identify and quantify GLVs emitted from plant tissue. Methodology:


- **Volatile Collection:** Headspace volatiles from mechanically damaged or herbivore-infested plants are collected using a solid-phase microextraction (SPME) fiber or by pulling air through a cartridge containing an adsorbent like Porapak Q.[12]
- **Analysis:** The collected volatiles are desorbed in the injector of a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- **Identification:** Compounds are identified by comparing their mass spectra and retention times with those of authentic standards.
- **Quantification:** The amount of each compound is determined by comparing its peak area to the peak area of a known amount of an internal standard.[12]

Protocol 2: Insect Electroantennography (EAG)

Objective: To measure the response of an insect's antenna to a specific volatile compound.

Methodology:

- Antenna Preparation: An antenna is excised from a live insect (e.g., a moth or aphid) and mounted between two electrodes.
- Stimulus Delivery: A puff of charcoal-filtered air containing a precise concentration of the test compound (e.g., **cis-3-Hexenyl lactate**) is delivered over the antenna.
- Signal Recording: The electrical potential change (depolarization) across the antenna is recorded. The amplitude of this response indicates the sensitivity of the antennal olfactory receptor neurons to the compound.
- Data Analysis: Responses are typically compared to a positive control (a known insect attractant) and a negative control (solvent only).[4]

[Click to download full resolution via product page](#)

Caption: Standard experimental workflows for GLV analysis and bioassays.

Conclusion and Future Directions

The comparative analysis reveals that while **cis-3-Hexenyl lactate** shares the characteristic "green" scent profile of the GLV family, its role as a signaling molecule in plant-insect or plant-plant interactions is largely unexplored. There is a clear research gap concerning the biological activities of this compound compared to its well-studied analogues like cis-3-Hexenyl acetate.

For researchers and drug development professionals, this presents an opportunity. The lactate moiety could potentially alter the compound's volatility, stability, or interaction with biological receptors, leading to novel activities. Future studies should focus on direct, quantitative comparisons of **cis-3-Hexenyl lactate** with other GLVs using established methodologies such as those described above to elucidate its potential role in plant defense and as a semiochemical. Such research could uncover new applications for this compound beyond the flavor and fragrance industry, potentially in agriculture for pest management or in therapeutic contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Bulk - Cis-3-Hexenyl Lactate | Wholesale Supplier [sinofoodsupply.com]
- 2. (Z)-3-hexen-1-yl lactate, 61931-81-5 [thegoodsentscompany.com]
- 3. foreverest.net [foreverest.net]
- 4. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CIS-3-HEXENYL LACTATE [ventos.com]
- 7. cis-3-Hexenyl lactate natural, = 97 , FG 61931-81-5 [sigmaaldrich.com]
- 8. fraterworks.com [fraterworks.com]
- 9. femaflavor.org [femaflavor.org]
- 10. researchgate.net [researchgate.net]
- 11. Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of *Tulbaghia violacea* Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative study of cis-3-Hexenyl lactate and other green leaf volatiles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587963#comparative-study-of-cis-3-hexenyl-lactate-and-other-green-leaf-volatiles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com